molecular formula C11H10BrN B8768082 7-Bromo-3-ethylquinoline

7-Bromo-3-ethylquinoline

Cat. No. B8768082
M. Wt: 236.11 g/mol
InChI Key: HBVDDHQDFIPZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-ethylquinoline is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-3-ethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-ethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromo-3-ethylquinoline

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

7-bromo-3-ethylquinoline

InChI

InChI=1S/C11H10BrN/c1-2-8-5-9-3-4-10(12)6-11(9)13-7-8/h3-7H,2H2,1H3

InChI Key

HBVDDHQDFIPZFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C=C(C=CC2=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well-stirred mixture consisting of 3-bromo-aniline (5.40 g, 31.4 mmol), sodium 3-nitro-benzene sulfonate (4.25 g, 18.9 mmol), 8.5 g (177 mmol) of concentrated sulfuric acid, and 3.2 ml of water heated to 100° C., 2-ethyl acrolein (5.0 ml, 51 mmol) was added. After maintaining the reaction temperature at 100° C. for 1 hour, the temperature was elevated to 110° C. An additional portion of 2-ethyl acrolein (1.0 ml, 10.2 mmol) was added, and the reaction was stirred at 110° C. for 1 hour. The reaction temperature was then elevated to 120° C. prior to addition of another 1.0 ml (10.2 mmol) portion of 2-ethyl acrolein. After heating the reaction at 120° C. for 1 hour, the temperature was increased to 130° C. prior to addition of 1.0 ml (10.2 mmol) of 2-ethyl acrolein. Finally, the reaction temperature was raised to 140° C. and maintained at that temperature for 2 hours after addition of a final portion (1.3 ml, 13.2 mol) of 2-ethyl acrolein. The cooled reaction was quenched with ice (50 g), and the pH of the resulting mixture was adjusted to by addition of 6 N aqueous sodium hydroxide. The mixture was then extracted with two 30 ml portions of methylene chloride. The combined organic extracts were dried (anhydrous sodium sulfate) and concentrated in vacuo, affording an amber oil. Flash chromatography of the entire sample utilizing the Biotage Flash 401i™ silica gel flash chromatography module and manufacturer's prepacked silica gel cartridges described in Example 1, Step 4, and eluting with methylene chloride, afforded the title compound (1.46 g, 19.7% yield) as a viscous light amber syrup which solid on standing.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Two
Quantity
4.25 g
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1 mL
Type
reactant
Reaction Step Eight
Quantity
1.3 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
401i
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
19.7%

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